

An In-Depth Technical Guide to 2-Amino-5-cyano-3-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-methylnicotinonitrile

Cat. No.: B070432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Information and Chemical Properties

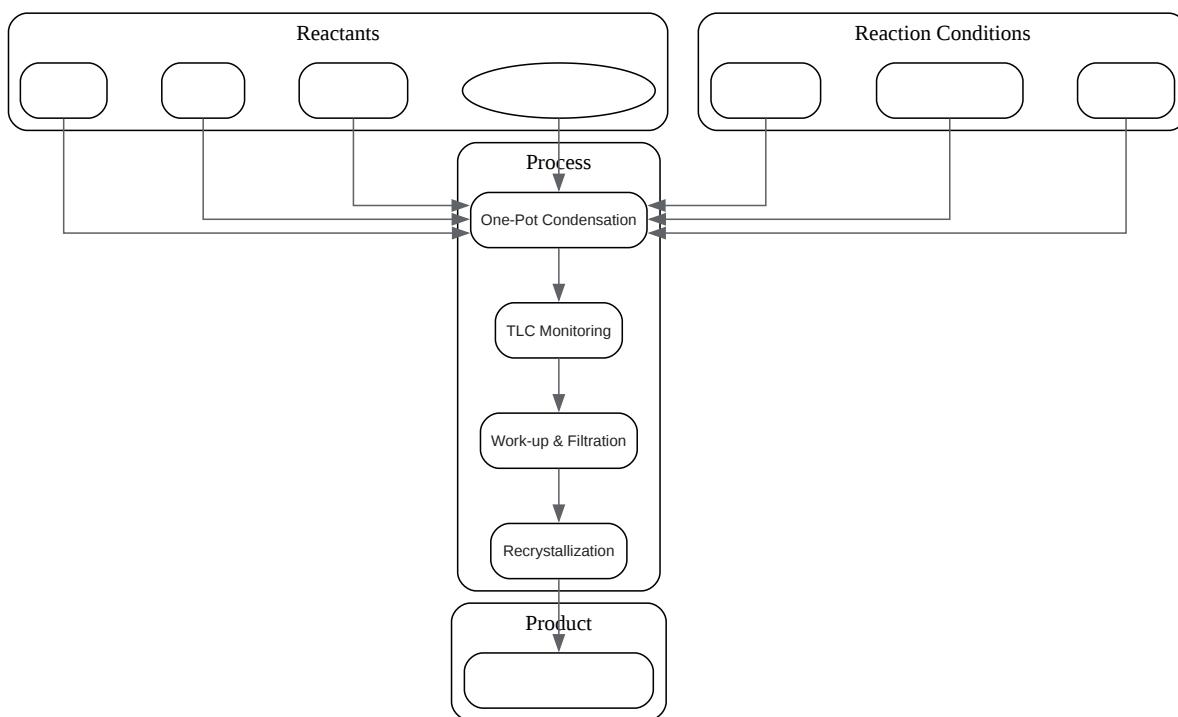
2-Amino-5-cyano-3-picoline, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural arrangement, featuring a pyridine ring substituted with amino, cyano, and methyl groups, imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and material science.

Synonyms: 2-Amino-3-methyl-5-cyanopyridine, 6-Amino-5-methylpyridine-3-carbonitrile

Table 1: Physicochemical Properties of 2-Amino-5-cyano-3-picoline

Property	Value
CAS Number	183428-91-3
Molecular Formula	C ₇ H ₇ N ₃
Molecular Weight	133.15 g/mol
Appearance	Creamish crystalline solid
Melting Point	196-204 °C
Purity	≥ 98% (GC)
Storage Conditions	0-8°C, inert atmosphere, dark place

Synthesis and Experimental Protocols


The synthesis of 2-amino-5-cyano-3-picoline and its derivatives is most commonly achieved through a one-pot, multi-component reaction, valued for its efficiency and high yields. A general and widely adopted method involves the condensation of an appropriate aldehyde and ketone with malononitrile in the presence of ammonium acetate.

General Experimental Protocol for the Synthesis of 2-Amino-3-cyanopyridine Derivatives:

- **Reaction Setup:** A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol) is prepared in a suitable solvent, such as ethanol or acetonitrile, or under solvent-free conditions.
- **Catalysis:** A catalyst, such as copper nanoparticles on charcoal (Cu/C), may be added to enhance the reaction rate.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux or irradiated in a microwave oven for a period ranging from a few minutes to several hours.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then washed with a suitable solvent (e.g.,

cold ethanol) and purified by recrystallization to yield the desired 2-amino-3-cyanopyridine derivative.

DOT Script for Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

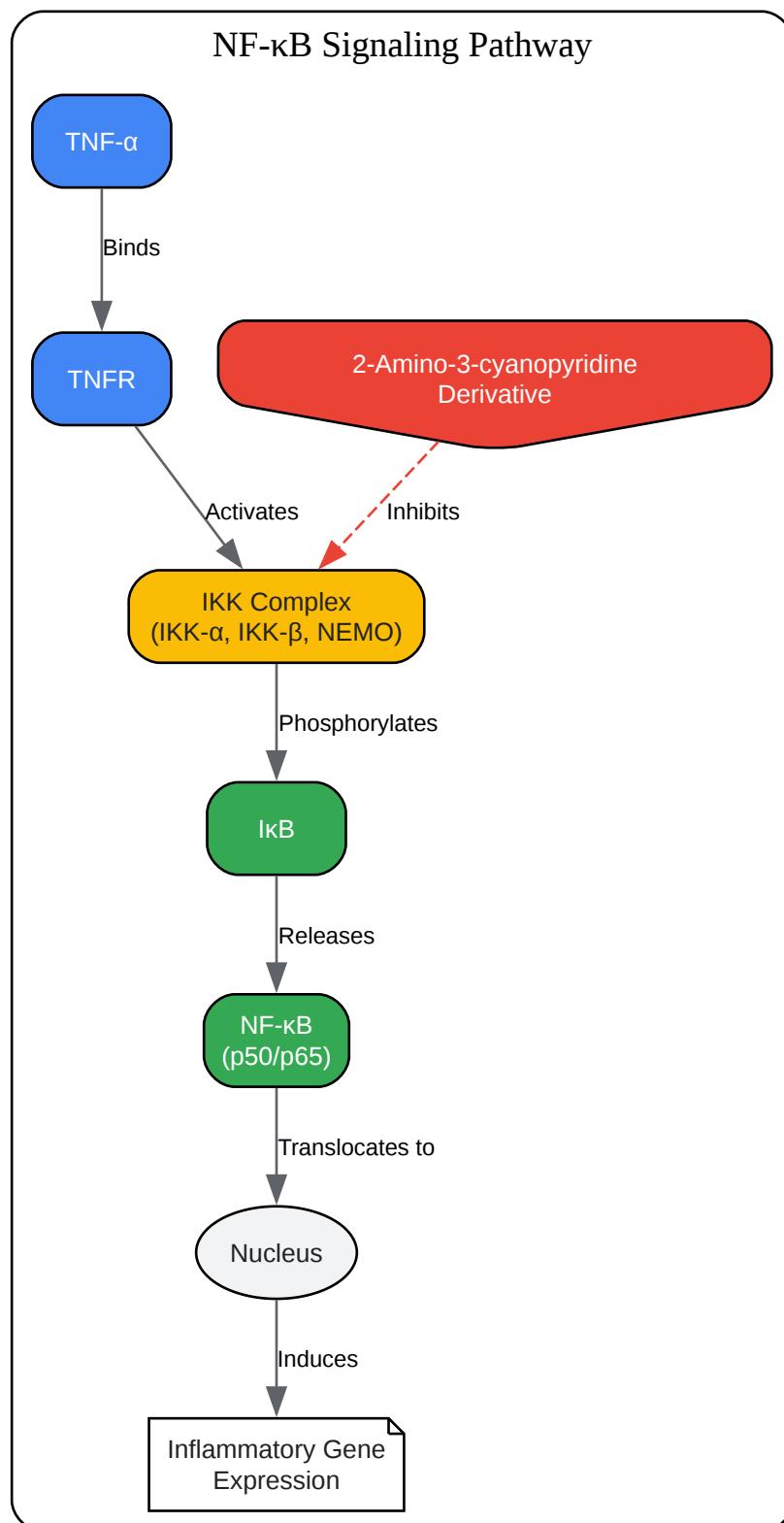
Applications in Drug Development and Research

2-Amino-5-cyano-3-picoline is a key precursor in the development of various therapeutic agents, with notable applications in oncology and neurology.[\[1\]](#) Its derivatives have been investigated for a range of biological activities.

Table 2: Investigated Therapeutic Applications of 2-Amino-3-cyanopyridine Scaffolds

Therapeutic Area	Target/Mechanism of Action	Reference
Oncology	IKK-β inhibitors, VEGFR-2/HER-2 inhibitors	[2] [3]
Neurological Disorders	Adenosine A ₂ A receptor antagonists	[3]
Infectious Diseases	Antiviral, Antibacterial, Antifungal	[3]
Inflammatory Diseases	Anti-inflammatory agents	[4]
Other	Carbonic anhydrase inhibitors	[5]

Signaling Pathways and Mechanism of Action


While specific signaling pathways for 2-Amino-5-cyano-3-picoline are not extensively documented, the broader class of 2-amino-3-cyanopyridine derivatives has been shown to interact with several key biological targets.

One of the notable activities of this class of compounds is the inhibition of IκB kinase β (IKK-β). [\[3\]](#) IKK-β is a critical component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKK-β, these compounds can potentially modulate inflammatory responses and may have applications in treating inflammatory diseases and certain types of cancer.

Furthermore, derivatives of 2-amino-3-cyanopyridine have been explored as antagonists of the adenosine A₂A receptor.[\[3\]](#) These receptors are implicated in various physiological processes,

including the regulation of neurotransmission. Their modulation is a key area of research for neurodegenerative conditions such as Parkinson's disease.

DOT Script for a Potential Signaling Pathway (IKK- β Inhibition):

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of the IKK- β component of the NF- κ B pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Amino-5-cyano-3-picoline. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Amino-5-cyano-3-picoline is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its versatility as a chemical intermediate, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics and advanced materials. Further research into the specific mechanisms of action and biological targets of 2-Amino-5-cyano-3-picoline is warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Amino-5-cyano-3-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070432#2-amino-5-cyano-3-picoline-synonym-basic-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com